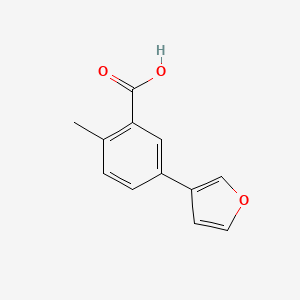
5-(Furan-3-yl)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-3-yl)-2-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMBA and is a derivative of benzoic acid. FMBA has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of FMBA is not fully understood, but it is believed to be due to its ability to inhibit the activity of the NF-kB pathway. This pathway is involved in the regulation of inflammation and cell survival. FMBA has been shown to inhibit the activation of NF-kB and reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
FMBA has been shown to have anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. In addition, FMBA has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FMBA in lab experiments include its ease of synthesis, low toxicity profile, and potential applications in various fields. However, the limitations of using FMBA in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the scientific research related to FMBA. These include further studies to understand its mechanism of action, development of new synthesis methods, and exploration of its potential applications in other fields, such as organic electronics and material science. Additionally, further studies are needed to determine the efficacy and safety of FMBA as a therapeutic agent.
Métodos De Síntesis
FMBA can be synthesized through various methods, including the Friedel-Crafts acylation reaction, Suzuki-Miyaura coupling reaction, and the Stille coupling reaction. The Friedel-Crafts acylation reaction involves the reaction between furan and 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction between 2-methylbenzoyl chloride and furan boronic acid in the presence of a palladium catalyst. Finally, the Stille coupling reaction involves the reaction between 2-methylbenzoyl chloride and furan stannane in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
FMBA has been studied for its potential applications in various fields, including material science, pharmaceuticals, and organic electronics. In material science, FMBA has been used as a building block for the synthesis of functionalized polymers and dendrimers. In pharmaceuticals, FMBA has been studied for its potential anti-inflammatory and anti-cancer properties. In organic electronics, FMBA has been used as a hole transport material in organic photovoltaic devices.
Propiedades
IUPAC Name |
5-(furan-3-yl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-2-3-9(6-11(8)12(13)14)10-4-5-15-7-10/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZKHQXQFSMHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=COC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-3-yl)-2-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589958.png)

![3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7589966.png)
![4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B7589972.png)
![2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7589980.png)

![2-Methyl-3-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589995.png)

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7590000.png)


![4-[(5-Bromo-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B7590014.png)
